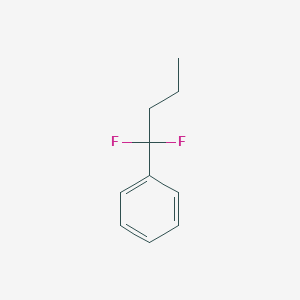

(1,1-DIFLUOROBUTYL)BENZENE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-difluorobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2/c1-2-8-10(11,12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPBZGXZXHVLQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Organofluorine Chemistry and Gem Difluorinated Motifs

Organofluorine chemistry, the study of carbon-fluorine bonds, has become a cornerstone of modern chemical research, with profound implications for pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine can dramatically alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Significance of Gem Difluorinated Alkyl Chains in Molecular Design

Furthermore, the gem-difluoro group can significantly impact the conformational preferences of the alkyl chain, which can be crucial for the biological activity of more complex molecules. The replacement of two hydrogen atoms with two fluorine atoms also leads to an increase in lipophilicity, a key parameter in drug design that affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Overview of Academic Research Trajectories for 1,1 Difluorobutyl Benzene

Catalytic Strategies for the Installation of gem-Difluorobutyl Moieties

While stoichiometric reagents are effective, catalytic methods offer advantages in terms of atom economy and functional group tolerance. Research has focused on developing transition metal- and boron-based systems to catalytically construct the C-CF₂ bond.

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the direct introduction of difluoroalkyl groups onto aromatic rings. nih.gov These methods circumvent harsh conditions and offer broad substrate scope, making them suitable for late-stage functionalization. nih.gov

Various catalytic systems have been developed:

Copper, Palladium, and Nickel Catalysis: These metals are widely used to catalyze the cross-coupling of difluoroalkyl halides with arylboron reagents or aryl halides. nih.govpkusz.edu.cn These reactions can proceed through several mechanistic pathways, including nucleophilic, electrophilic, and radical difluoroalkylation, depending on the catalytic system. nih.govbeilstein-journals.org

Iron and Cobalt Catalysis: As more sustainable and cost-effective alternatives, iron and cobalt catalysts have been developed. Iron-catalyzed three-component reactions can couple vinyl azaarenes, fluoroalkyl halides, and Grignard reagents to form complex products. nih.govacs.org Cobalt catalysis has been used for the difluoroalkylation of tertiary aryl ketones, providing access to quaternary alkyl difluorides. researchgate.net

Recent advances also include the functionalization of gem-difluoroalkenes, which serve as versatile building blocks. nih.gov Palladium-catalyzed Mizoroki–Heck reactions of gem-difluoroalkenes, for instance, achieve a formal cross-coupling of C-F and C-H bonds between two different alkenes. acs.org Nickel-catalyzed reductive cross-coupling of gem-difluoroalkenes can also generate new C-C bonds through successive defluorination steps. acs.org

Table 2: Overview of Transition Metal-Catalyzed gem-Difluoroalkylation Strategies

| Metal Catalyst | General Reaction Type | Coupling Partners | Key Feature |

|---|---|---|---|

| Palladium (Pd) | Cross-Coupling / Mizoroki-Heck | Arylboronic acids, Alkenes, Organometallics acs.orgnih.gov | High functional group tolerance; C-F activation. |

| Nickel (Ni) | Reductive Cross-Coupling | Aryl phosphates, Alkenyl electrophiles, D₂O acs.orgresearchgate.net | Enables use of readily available electrophiles. |

| Copper (Cu) | Cross-Coupling | Difluoroalkyl halides, Arylboron reagents nih.gov | Cost-effective catalysis for C-CF₂ bond formation. |

| Iron (Fe) | Three-Component Fluoroalkylarylation | Vinyl azaarenes, Fluoroalkyl halides, Grignards nih.govacs.org | Rapid and modular synthesis of unsymmetrical products. |

| Cobalt (Co) | Reductive Cross-Electrophile Coupling | 1,1-Difluoroalkyl halides, α-Trifluoromethyl styrenes researchgate.netresearchgate.net | Access to quaternary alkyl difluorides. |

Boron-based reagents and catalysts play a significant role in modern fluoroalkylation chemistry. The strong boron-fluorine bond provides a thermodynamic driving force for many transformations.

One strategy employs the potent Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) as a catalyst. It can activate inert C(sp³)–F bonds in aliphatic gem-difluorides, enabling intramolecular Friedel-Crafts cyclizations. nih.gov This method demonstrates that a main-group Lewis acid can catalyze the functionalization of typically robust fluorocarbons. nih.gov

Another approach utilizes gem-difluoroallylboronates as versatile fluorinated building blocks. These can be synthesized via the ferrous chloride-catalyzed boration of trifluoromethyl alkenes, which proceeds through a β-fluorine elimination pathway. acs.org Furthermore, boron reagents are instrumental in photoredox-mediated reactions. For example, visible light irradiation of a halogen-bonded complex between a difluorinated iodide and sodium cyanoborohydride can trigger a radical chain reaction, leading to the hydrodifluoroalkylation of electron-deficient alkenes. nih.govd-nb.info

The field of C-F bond formation is continually evolving, with new catalytic systems designed to overcome existing limitations and improve reaction efficiency and safety.

Photoredox and Electrochemical Catalysis: These methods have emerged as powerful techniques for constructing C-F bonds under mild conditions. mdpi.com For instance, photoredox catalysis can be used for the difunctionalization of alkenes with reagents like BrCF₂CO₂K to access α,α-difluoro-γ-lactones, sometimes in the presence of a boron-Lewis acid. cas.cn

Hypervalent Iodine Reagents in Catalysis: While often used stoichiometrically, hypervalent iodine compounds can be used to initiate catalytic cycles. An oxidative fluorination of vinyl sulfonates using a hypervalent iodine promoter and a fluoride (B91410) source leads to β-tosyloxylated gem-difluoroalkanes through a rare nih.govresearchgate.net-sulfonyloxy migration. researchgate.netresearchgate.net The resulting product contains a versatile leaving group for further functionalization. researchgate.netresearchgate.net

Advanced Fluorinating Reagents: The development of new, bench-stable deoxyfluorination reagents with improved safety profiles is a key area of research. Reagents like AlkylFluor and PyFluor have been designed for the deoxyfluorination of alcohols and offer a better balance of reactivity and stability compared to older sulfur-based reagents. cas.cnthieme-connect.com These newer reagents expand the scope and practicality of synthesizing fluorinated molecules. cas.cnresearchgate.net

Novel Fluorination Reagents and Synthetic Transformations Leading to this compound

The synthesis of gem-difluoroalkanes such as this compound often involves the conversion of a carbonyl group or a related functional group into a difluoromethylene group. Recent research has focused on developing more efficient, stable, and user-friendly fluorinating reagents for this purpose.

One notable advancement is the use of aminosulfur trifluorides . Bis(2-methoxyethyl)aminosulfur trifluoride, known as Deoxo-Fluor, is a thermally stable deoxofluorinating agent that can convert aldehydes and ketones into their corresponding gem-difluorides. organic-chemistry.org It offers an advantage over older reagents like DAST (diethylaminosulfur trifluoride) in terms of stability. organic-chemistry.org More recently, aminodifluorosulfinium tetrafluoroborates have been introduced as storage-stable deoxofluorinating reagents that are not violently reactive with water and can exhibit greater selectivity, producing fewer elimination byproducts compared to DAST and Deoxo-Fluor. organic-chemistry.org The direct fluorination of diaryl ketones with Deoxo-Fluor under neat conditions has been shown to produce gem-difluorides in moderate to high yields. researchgate.net

Another innovative approach involves the use of difluoromethyl 2-pyridyl sulfone . This reagent facilitates the gem-difluoroolefination of aldehydes and ketones through a Julia-Kocienski type olefination. acs.orgcas.cnnih.gov The resulting gem-difluoroalkene could then be reduced to the desired this compound. This method is notable for its operational simplicity and broad applicability. acs.orgcas.cn

The transformation of dithiolanes offers an alternative route. For instance, 2,2-diaryl-1,3-dithiolanes, which can be readily prepared from the corresponding ketones, can be converted into gem-difluoro compounds using a combination of Selectfluor and pyridinium (B92312) polyhydrogen fluoride (PPHF) under mild conditions. researchgate.net

Furthermore, nucleophilic difluoroalkylation methods have been developed. A notable example is the reaction of unactivated primary alkyl bromides with PhSO(NTBS)CF2H, which provides access to difluoro(phenylsulfonimidoyl)methylated alkanes. cas.cn These intermediates can be further transformed, for instance, through reductive desulfoximination to yield the difluoromethyl alkane. cas.cn

A selection of these novel reagents and their applications in transformations relevant to the synthesis of the 1,1-difluoroalkyl group are summarized in the table below.

| Reagent/Reagent System | Precursor Functional Group | Transformation | Key Features |

| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | Ketone | Deoxofluorination | More thermally stable than DAST. organic-chemistry.org |

| Aminodifluorosulfinium tetrafluoroborates | Ketone | Deoxofluorination | Storage-stable, less reactive with water, higher selectivity. organic-chemistry.org |

| Difluoromethyl 2-pyridyl sulfone | Ketone/Aldehyde | gem-Difluoroolefination | Julia-Kocienski protocol, operational simplicity. acs.orgcas.cn |

| Selectfluor / Pyridinium polyhydrogen fluoride (PPHF) | 1,3-Dithiolane | Desulfurative difluorination | Mild conditions. researchgate.net |

| PhSO(NTBS)CF2H / LiHMDS | Alkyl Bromide | Nucleophilic difluoro(phenylsulfonimidoyl)methylation | Applicable to unactivated alkyl bromides. cas.cn |

Regio- and Stereochemical Control in the Synthesis of Related Chiral Difluorinated Benzene Derivatives

Achieving regio- and stereochemical control is crucial for the synthesis of chiral molecules with defined biological activities. The development of asymmetric methods to introduce difluorinated stereocenters has been an area of intense research.

A powerful strategy for creating chiral difluoromethylated compounds is the catalytic, asymmetric difluorination of alkenes . For example, a method utilizing a chiral aryl iodide catalyst in the presence of mCPBA and HF•pyridine allows for the migratory geminal difluorination of β-substituted styrenes. nih.gov This reaction provides access to products with difluoromethylated tertiary or quaternary stereocenters. nih.gov

The asymmetric synthesis of α,α-difluoromethylated tertiary alcohols represents another important avenue. One protocol employs an asymmetric dihydroxylation reaction using AD-mix-α or AD-mix-β, yielding valuable chiral fluorinated building blocks with excellent yields and enantiomeric ratios. researchgate.netacs.org These chiral alcohols can serve as precursors for more complex molecules. A different approach involves the regioselective alkylation of α-chlorodifluoromethyl ketones with C-nucleophiles, which is a key step in a new strategy for preparing α-difluoromethyl-substituted α-hydroxy and α-amino acids. acs.org

Transition-metal-catalyzed reactions have also been instrumental in achieving stereocontrol. For instance, rhodium-catalyzed asymmetric [2+1] cycloaddition of alkenes with difluoroalkyl-substituted carbenes (generated from newly designed α,α-difluoro-β-carbonyl ketone N-triftosylhydrazones) produces chiral difluoroalkyl-substituted cyclopropanes with high yield and enantioselectivity. nih.gov Furthermore, cobalt-catalyzed enantioselective hydroboration of fluoroalkyl-substituted alkenes provides a route to chiral fluoroalkylboronates, which are versatile intermediates in asymmetric synthesis. nih.gov This method has been shown to afford chiral alkylboronates containing fluoroalkyl-substituted stereogenic centers with up to 98% ee. nih.gov

The regioselective synthesis of difluorinated heterocycles also provides insights into controlling stereochemistry. A highly regioselective synthesis of gem-difluorinated C-furanosides from unprotected aldoses has been achieved through a debenzylative cycloetherification (DBCE) reaction promoted by DAST. acs.org This reaction proceeds stereospecifically, with the stereoselectivity of the final product dependent on the stereoselectivity of a preceding Reformatsky coupling step. acs.org

The following table summarizes selected methodologies for the regio- and stereocontrolled synthesis of chiral difluorinated compounds that are structurally related to this compound.

| Method | Catalyst/Reagent | Substrate Type | Product Type | Key Outcome |

| Asymmetric migratory geminal difluorination | Chiral aryl iodide / mCPBA / HF•pyridine | β-Substituted styrenes | Chiral difluoromethylated tertiary/quaternary centers | Catalytic, enantioselective. nih.gov |

| Asymmetric dihydroxylation | AD-mix-α or AD-mix-β | α,α-Difluoromethylated olefins | Chiral α,α-difluoromethylated tertiary alcohols | Excellent yields and enantiomeric ratios. researchgate.netacs.org |

| Asymmetric [2+1] cycloaddition | Rhodium catalyst | Alkenes and difluoroalkyl-substituted carbenes | Chiral difluoroalkyl-substituted cyclopropanes | High yield and enantioselectivity. nih.gov |

| Enantioselective hydroboration | Cobalt catalyst / bisphosphine ligand | Fluoroalkyl-substituted terminal alkenes | Chiral fluoroalkylboronates | High enantioselectivity (up to 98% ee). nih.gov |

| Debenzylative cycloetherification (DBCE) | Diethylaminosulfur trifluoride (DAST) | Aldoses | gem-Difluorinated C-furanosides | Regioselective and stereospecific. acs.org |

Elucidation of Reaction Pathways in Fluoroalkylation Processes

Fluoroalkylation processes, which introduce fluorinated alkyl groups into molecules, can proceed through various reaction pathways. The formation of this compound has been studied in the context of boron-mediated fluoroalkylation reactions. umich.edu One investigated pathway involves the deprotonation of 1,1,1,2-tetrafluoroethane (B8821072) in the presence of a borazine (B1220974) and a crown ether. umich.edu

The reaction profile, monitored by variable temperature 19F NMR spectroscopy, revealed the appearance of new resonances at higher temperatures, indicating the formation of new species. umich.edu A key step in this pathway is the β-fluoride elimination, a common process in organofluorine chemistry. umich.edu The analysis of reaction products confirmed the formation of this compound, which was identified by Gas Chromatography-Mass Spectrometry (GCMS) showing a molecular ion peak at 170 m/z. umich.edu

The major pathways leading to the formation of aromatic compounds like benzene often involve complex reactions with various radical species. researchgate.net While direct analogies must be drawn with care, the study of benzene formation from precursors like ethylene (B1197577) highlights the complexity of reaction networks, where multiple pathways can contribute to the final product. researchgate.net For instance, pathway analysis can reveal the percentage contribution of different reactions and radical intermediates to the formation of the target molecule. researchgate.net In the context of fluoroalkylation, pathways can be influenced by the choice of catalyst, solvent, and fluorinating agent, determining whether the mechanism is radical, nucleophilic, or electrophilic in nature. rsc.orgmagtech.com.cn Computational methods, such as imposing activation on specific reactive modes, can also be employed to predict and explore complex reaction pathways that might otherwise be difficult to identify experimentally. nih.gov

Role of Transient Intermediates in Catalytic Cycles

Catalytic cycles are fundamentally governed by the formation and consumption of transient intermediates. These short-lived species are often not directly observable under normal reaction conditions but are critical to the catalytic process. In the formation of this compound, spectroscopic methods like 19F NMR have been used to detect the presence of transient species during the reaction. umich.edu

In many advanced catalytic systems, multiple catalysts can work in concert to generate different transient intermediates simultaneously. nih.gov This cooperative catalysis allows for the direct synthesis of complex products from simple precursors in a single step. nih.gov The success of such reactions depends on the sufficient stability and lifetime of the transient intermediates to allow them to react in the desired manner. nih.gov The detection and characterization of these intermediates are challenging but can be achieved using time-resolved spectroscopic techniques, often augmented by computational methods like Density Functional Theory (DFT), to confirm their structure and role in the catalytic cycle. cardiff.ac.uk

| Concept in Catalytic Cycles | Description | Relevance to this compound Chemistry |

|---|---|---|

| Transient Intermediates | Short-lived, high-energy species formed during a reaction pathway that are not reactants or products. | Observed via 19F NMR during boron-mediated fluoroalkylation. umich.edu |

| Cooperative Catalysis | The use of two or more catalysts that work together to enable a transformation not possible with a single catalyst. nih.gov | A potential strategy for developing more efficient syntheses of gem-difluoroalkyl arenes. |

| Energetic Span Model | A kinetic model where the turnover frequency (TOF) is determined by the energy difference between the TOF-determining intermediate (TDI) and the TOF-determining transition state (TDTS). nih.gov | Provides a theoretical framework to analyze and optimize the catalytic formation of the target compound. |

| Spectroscopic Detection | Techniques like NMR, DRIFTS, and XANES used to observe and characterize intermediates. umich.educardiff.ac.uk | Essential for elucidating the reaction mechanism and validating the presence of proposed intermediates. umich.edu |

Kinetic and Thermodynamic Aspects of C-F Bond Formation Reactions

The formation of carbon-fluorine (C-F) bonds is a thermodynamically favorable process. However, it is almost universally associated with high kinetic barriers, making it a challenging transformation. nih.gov This kinetic challenge is a central theme in the development of fluorination and fluoroalkylation reactions.

The kinetic barriers in C-F bond formation often arise from the mechanism of the reaction. For instance, in many transition-metal-catalyzed processes, the key C-F bond-forming step is a reductive elimination from a metal center. nih.govpku.edu.cn This step can be particularly difficult compared to reductive eliminations that form C-C, C-N, or C-O bonds, partly due to the high strength of the metal-fluoride bond that must be broken. nih.gov The geometry of the metal complex plays a crucial role; for example, a three-coordinate T-shaped geometry at a palladium center has been shown to have kinetics and thermodynamics that are more compatible with C-F reductive elimination. pku.edu.cn

From a thermodynamic perspective, reactions of partially fluorinated hydrocarbons present a competition between the activation of C-H and C-F bonds. core.ac.uk Although C-H bonds are generally weaker than C-F bonds, the reaction of a C-F bond at a metal center is often more exothermic than the corresponding C-H bond activation. core.ac.uk The preference for activating one bond over the other depends on several factors, including the nature of the hydrocarbon substrate and the electronic properties of the metal catalyst. core.ac.uk For example, early transition metals (especially d0) tend to favor C-F bond activation, whereas later metals with occupied d-shells show more variable reactivity. core.ac.uk

| Aspect | Kinetic Considerations | Thermodynamic Considerations |

|---|---|---|

| Overall Reaction | High activation barriers are common, making the reaction slow without a suitable catalyst or reaction conditions. nih.gov | C-F bond formation is generally an exothermic and favorable process. nih.gov |

| Metal-Catalyzed Reactions | The reductive elimination step to form the C-F bond is often kinetically challenging. pku.edu.cnnih.gov | The formation of a strong M-F bond can make subsequent C-F bond formation difficult. core.ac.uk |

| Substrate Reactivity | The presence of fluorine atoms can alter the reactivity of nearby C-H bonds, influencing the rate of activation. core.ac.uk | Activation of a C-F bond at a metal center is often more thermodynamically favorable than C-H activation. core.ac.uk |

| Side Reactions | β-elimination is a common competing kinetic pathway in nucleophilic aliphatic fluorinations. researchgate.net | The relative stability of products from competing pathways determines the thermodynamic outcome. |

Computational Studies on Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating complex reaction mechanisms, providing insights that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. It is widely applied to elucidate reaction mechanisms by calculating the geometries and energies of reactants, products, intermediates, and, crucially, transition states. eurjchem.commdpi.com By mapping the energy profile along a reaction coordinate, DFT can reveal the activation barriers (Ea) and reaction heats (ΔH) for each step of a proposed mechanism. eurjchem.com

For example, DFT calculations have been used to correct long-standing textbook mechanisms, such as the nitration of benzene, by showing that certain proposed steps are not spontaneous and by accurately calculating the energy barriers involved. eurjchem.com In the study of catalytic processes, DFT can help identify the structures of key intermediates and transition states, providing a molecular-level understanding of how a catalyst functions. cardiff.ac.ukresearchgate.net These calculations can assess the stability of different species and rationalize experimentally observed selectivity. researchgate.netchem8.org For instance, DFT can be used to probe the interaction between a substrate like benzene and a catalyst, determining the most likely binding sites and orientations. mdpi.com

While DFT provides a static picture of discrete points on a potential energy surface, Molecular Dynamics (MD) simulations offer a dynamic view of chemical processes. MD simulations model the motion of atoms and molecules over time by solving Newton's laws of motion, where the forces between atoms are calculated using a force field. nih.gov

MD simulations are particularly useful for understanding how reactants come together, how solvents influence a reaction, and how a system evolves through a reaction profile. stanford.edulabxing.com A typical MD simulation involves several stages: system preparation, energy minimization, equilibration under constant temperature and volume (NVT ensemble), and a production run under constant temperature and pressure (NPT ensemble), which mimics experimental conditions. labxing.commdpi.com

By simulating the trajectory of a reaction, MD can reveal conformational changes in both the substrate and the catalyst that are crucial for the reaction to occur. nih.gov It can be used to study the formation and dissociation of complexes in solution and to analyze the dynamic environment around a reacting species. stanford.edu For reactions involving large molecules or explicit solvent, MD simulations provide insights into the role of the surrounding environment and the dynamic fluctuations that can lead a system over an energy barrier, thus complementing the energetic information obtained from DFT calculations. mdpi.comnih.gov

Derivatization and Chemical Transformations of 1,1 Difluorobutyl Benzene

Functionalization of the Aromatic Ring in (1,1-DIFLUOROBUTYL)BENZENE

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of the 1,1-difluorobutyl substituent. The two highly electronegative fluorine atoms at the benzylic position exert a strong electron-withdrawing inductive effect (-I) on the benzene (B151609) ring. wikipedia.org This effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. lumenlearning.commasterorganicchemistry.com

This deactivating nature of the 1,1-difluoroalkyl group directs incoming electrophiles primarily to the meta position. wikipedia.orglibretexts.orgleah4sci.com The intermediates formed during ortho and para attack are destabilized because the positive charge is placed on the carbon atom directly attached to the electron-withdrawing difluorobutyl group. vanderbilt.edu In contrast, the carbocation intermediate in meta attack avoids this unfavorable arrangement, resulting in a lower activation energy for this pathway. libretexts.orglibretexts.org

Common electrophilic aromatic substitution reactions that can be applied to this compound, with the expectation of yielding predominantly meta-substituted products, include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the aromatic ring. masterorganicchemistry.com

Halogenation: Reactions with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst lead to the corresponding halogenated derivatives. studymind.co.uk

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO3H). pressbooks.pub

Friedel-Crafts Acylation: The introduction of an acyl group can be achieved using an acyl halide or anhydride with a Lewis acid catalyst. It is important to note that Friedel-Crafts alkylation is generally not feasible on strongly deactivated rings. vanderbilt.edu

| Electrophilic Aromatic Substitution Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(1,1-difluorobutyl)-3-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1-bromo-3-(1,1-difluorobutyl)benzene |

| Sulfonation | SO₃, H₂SO₄ | 3-(1,1-difluorobutyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-acylphenyl)-1,1-difluorobutane |

Reactions Involving the gem-Difluorobutyl Group

The gem-difluorobutyl group itself can undergo a variety of chemical transformations, allowing for further diversification of the this compound scaffold.

Further Modifications of the Butyl Chain

While the carbon-fluorine bond is generally strong and stable, reactions can be initiated at other positions of the butyl chain. However, the high electronegativity of the fluorine atoms can influence the reactivity of adjacent C-H bonds, making them less susceptible to certain reactions. Specific modifications would likely require tailored synthetic approaches that can overcome the electronic effects of the gem-difluoro group.

Reactions at the Benzylic Position

The benzylic position in this compound is a carbon atom directly attached to the benzene ring and bearing two fluorine atoms. Unlike typical alkylbenzenes, this position lacks benzylic hydrogens. Consequently, reactions that rely on the abstraction of a benzylic hydrogen, such as benzylic oxidation with strong oxidizing agents like KMnO4 or K2Cr2O7, are not possible. youtube.comyoutube.com

However, free-radical halogenation can occur at the benzylic position if there are abstractable hydrogens on the adjacent carbon (C2 of the butyl chain). wikipedia.orglibretexts.orglibretexts.org The reaction is typically initiated by UV light or a radical initiator. The stability of the resulting radical intermediate will influence the regioselectivity of the halogenation.

Regioselectivity and Chemoselectivity in Transformations of this compound

As discussed, the regioselectivity of electrophilic aromatic substitution on this compound is governed by the meta-directing effect of the deactivating 1,1-difluorobutyl group. youtube.comnih.gov This provides a reliable method for the synthesis of 1,3-disubstituted benzene derivatives.

Chemoselectivity becomes a key consideration when this compound derivatives with additional functional groups are subjected to further transformations. For instance, in a molecule containing both the deactivated aromatic ring and a more reactive functional group elsewhere, reagents can be chosen to selectively react at the more susceptible site, leaving the aromatic ring intact. The robust nature of the gem-difluoroalkyl group often allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting this moiety.

Synthesis of Complex Architectures Incorporating the this compound Scaffold

The this compound moiety is a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery and natural product synthesis. jmu.edunih.govnih.govresearchgate.net The introduction of this group can enhance metabolic stability, modulate lipophilicity, and influence the binding affinity of a molecule to its biological target.

While specific examples detailing the incorporation of the this compound scaffold into complex natural products are not extensively documented in readily available literature, the principles of retrosynthetic analysis can be applied. A synthetic strategy could involve the early introduction of the (1,1-difluorobutyl)phenyl group, followed by the elaboration of the rest of the molecular structure. Alternatively, the gem-difluorobutyl group could be introduced at a later stage of the synthesis onto a pre-existing complex aromatic framework.

The derivatization strategies outlined in the preceding sections, such as meta-functionalization of the aromatic ring, provide handles for coupling with other molecular fragments to build intricate architectures. For example, a halogenated derivative of this compound could participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, paving the way for the synthesis of a diverse range of complex molecules.

Advanced Spectroscopic and Analytical Research Techniques for 1,1 Difluorobutyl Benzene

Applications of Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

¹⁹F NMR Spectroscopy for Structural Elucidation and Reaction Monitoring

¹⁹F NMR spectroscopy is particularly powerful for the analysis of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In the case of (1,1-DIFLUOROBUTYL)BENZENE, the fluorine atoms of the gem-difluoro group provide a distinct signal that is highly sensitive to the local chemical environment.

Research has reported the ¹⁹F NMR chemical shift for this compound as a triplet at approximately -95.02 ppm. The triplet multiplicity arises from the coupling with the two adjacent protons on the second carbon of the butyl chain (the CH₂ group). The observed coupling constant (J-coupling) between the fluorine and hydrogen nuclei (¹JH-F) is approximately 16.3 Hz. This characteristic signal and coupling pattern unequivocally confirm the presence of the CF₂ group and its position within the butyl chain.

Furthermore, ¹⁹F NMR is an excellent technique for real-time monitoring of chemical reactions involving the synthesis or modification of this compound. The appearance of the characteristic triplet signal or a shift in its position can indicate the formation of the desired product and the consumption of starting materials, allowing for precise control over reaction conditions and optimization of yields.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Conformational and Configurational Analysis

A complete structural assignment of this compound is achieved through the combined use of ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of 7.2-7.5 ppm. The protons of the butyl chain will exhibit distinct signals. The protons on the carbon adjacent to the difluoro group (C2) are expected to appear as a triplet of triplets due to coupling with both the fluorine atoms and the protons on the neighboring carbon (C3). The protons on C3 and the terminal methyl group (C4) will also show characteristic multiplets, with their chemical shifts and coupling patterns providing connectivity information.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atom of the CF₂ group is readily identifiable and typically appears as a triplet in the ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms (¹JC-F). The other carbon atoms of the butyl chain and the benzene ring will also have distinct chemical shifts, allowing for a full assignment of the carbon skeleton.

By integrating the data from ¹H, ¹³C, and ¹⁹F NMR, a detailed picture of the molecule's connectivity and stereochemistry can be constructed. Advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to definitively correlate the proton, carbon, and fluorine signals, providing unambiguous structural confirmation.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹⁹F | ~ -95.02 | Triplet | ¹JH-F ≈ 16.3 | CF₂ |

| ¹H | ~ 7.2-7.5 | Multiplet | Aromatic (C₆H₅) | |

| Predicted | Triplet of Triplets | CH₂ (at C2) | ||

| Predicted | Multiplet | CH₂ (at C3) | ||

| Predicted | Triplet | CH₃ (at C4) | ||

| ¹³C | Predicted | Triplet | ¹JC-F | CF₂ |

Note: Predicted values are based on typical chemical shift ranges and coupling patterns for similar structural motifs. Precise values require experimental data.

Mass Spectrometry (MS) in Mechanistic and Structural Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing insights into the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound. By measuring the mass with high precision (typically to four or more decimal places), the exact elemental formula can be determined, distinguishing it from other compounds with the same nominal mass. The calculated exact mass of this compound (C₁₀H₁₂F₂) is 170.0907 u. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of this compound samples and identifying any byproducts from a chemical reaction.

In a GC-MS analysis, the sample is first separated into its individual components by the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for each component. For this compound, the mass spectrum would show a molecular ion peak at an m/z of 170, corresponding to the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for alkylbenzenes include the loss of alkyl radicals. For this compound, characteristic fragments would likely include the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common fragment for compounds containing a benzyl (B1604629) group, and fragments resulting from the cleavage of the butyl chain. The presence of fluorine atoms would also influence the fragmentation pattern, potentially leading to the loss of HF or other fluorine-containing fragments.

| Technique | Information Provided | Key Finding for this compound |

| HRMS | Precise mass and elemental composition | Calculated Exact Mass: 170.0907 u |

| GC-MS | Purity assessment and identification of components | Molecular Ion (M⁺) at m/z = 170 |

X-ray Crystallography of this compound Derivatives for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While obtaining suitable single crystals of this compound itself may be challenging due to its liquid nature at room temperature, derivatives of this compound can be synthesized and crystallized to study their solid-state structures.

The introduction of functional groups onto the benzene ring that can participate in intermolecular interactions, such as hydrogen bonding or π-π stacking, can facilitate the growth of high-quality single crystals. For instance, the synthesis of carboxylic acid, amide, or nitro derivatives of this compound could yield crystalline materials suitable for X-ray diffraction analysis.

Once a suitable crystal is obtained, X-ray crystallography can provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred three-dimensional shape of the molecule in the solid state, including the torsion angles of the butyl chain.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing details about non-covalent interactions like hydrogen bonds, halogen bonds, and van der Waals forces.

Spectroscopic Probes for Reaction Monitoring and In Situ Analysis

The real-time analysis of chemical transformations is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. For the synthesis of this compound, typically achieved through the deoxyfluorination of butyrophenone (B1668137), in situ spectroscopic techniques serve as powerful tools for continuous monitoring. These methods allow for the direct observation of reactant consumption and product formation without the need for sample extraction, thereby preserving the integrity of the reaction medium.

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are particularly well-suited for this purpose. Their application provides valuable insights into the reaction mechanism and progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy is a highly effective method for monitoring the deoxyfluorination of butyrophenone. Given the introduction of fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally sensitive and specific technique for this reaction.

¹⁹F NMR Spectroscopy

The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an ideal probe for tracking the progress of the fluorination reaction. As the reaction proceeds, the disappearance of fluorine-containing reagents and the appearance of the signal corresponding to the gem-difluoro group of this compound can be quantitatively monitored.

A hypothetical in situ ¹⁹F NMR monitoring experiment of the deoxyfluorination of butyrophenone would reveal a distinct resonance for the product. Based on data for structurally similar compounds like (5,5-difluoropentyl)benzene, the ¹⁹F NMR signal for this compound is expected in the range of -115 to -120 ppm. The integration of this signal over time provides a direct measure of the reaction's progress.

Interactive Data Table: Hypothetical In Situ ¹⁹F NMR Reaction Monitoring Data

| Time (minutes) | Butyrophenone Conversion (%) | This compound Yield (%) | ¹⁹F Chemical Shift (ppm) |

| 0 | 0 | 0 | - |

| 15 | 25 | 23 | -117.5 |

| 30 | 52 | 50 | -117.5 |

| 60 | 85 | 83 | -117.6 |

| 120 | 98 | 96 | -117.6 |

¹H and ¹³C NMR Spectroscopy

Concurrent monitoring using ¹H and ¹³C NMR spectroscopy provides complementary information. In the ¹H NMR spectrum, the disappearance of the methylene (B1212753) protons adjacent to the carbonyl group in butyrophenone and the appearance of new signals corresponding to the alkyl chain of this compound can be observed. Similarly, in the ¹³C NMR spectrum, the characteristic carbonyl signal of the starting material will diminish, while a new signal for the carbon atom bonded to the two fluorine atoms, split into a triplet due to C-F coupling, will emerge. For instance, the ¹³C signal for the CF₂ group in similar structures appears around 125 ppm with a large coupling constant (J ≈ 238 Hz) beilstein-journals.org.

Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy offers a valuable, often more accessible, method for real-time reaction analysis. The progress of the deoxyfluorination of butyrophenone can be monitored by observing changes in the infrared absorption spectrum.

The most significant change would be the disappearance of the strong carbonyl (C=O) stretching band of butyrophenone, typically observed around 1685 cm⁻¹. Concurrently, the appearance of new bands associated with the C-F stretching vibrations of the difluoromethylene group in this compound would be expected in the region of 1100-1300 cm⁻¹.

By creating a calibration curve that correlates the absorbance of the carbonyl peak with the concentration of butyrophenone, a quantitative kinetic profile of the reaction can be generated.

Interactive Data Table: Key Vibrational Frequencies for In Situ FTIR Monitoring

| Compound | Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Butyrophenone | C=O | Stretch | ~1685 |

| This compound | C-F | Stretch | ~1100-1300 |

Mechanistic studies employing in situ FTIR and NMR spectroscopy have been instrumental in elucidating the pathways of deoxyfluorination reactions thieme-connect.com. These techniques can help identify reaction intermediates and byproducts, leading to a more comprehensive understanding of the reaction mechanism and enabling the optimization of reaction conditions for improved yield and selectivity.

Theoretical and Computational Chemistry Studies of 1,1 Difluorobutyl Benzene

Electronic Structure and Bonding Analysis of the gem-Difluorobutyl Moiety

The electronic structure of the gem-difluorobutyl moiety in (1,1-difluorobutyl)benzene is significantly influenced by the high electronegativity of the fluorine atoms. This leads to a substantial polarization of the C-F bonds, creating a localized dipole moment and affecting the charge distribution across the entire molecule. Computational methods, particularly density functional theory (DFT), are instrumental in quantifying these effects.

Key Research Findings:

Atomic Charges: Calculations reveal a significant partial positive charge on the carbon atom of the CF2 group and substantial partial negative charges on the fluorine atoms. This polarization extends down the alkyl chain and influences the electron density of the attached benzene (B151609) ring.

Table 1: Calculated Electronic Properties of the gem-Difluorobutyl Moiety (Note: The following data is illustrative and based on typical values obtained from DFT calculations on analogous gem-difluorinated alkanes. Specific values for this compound would require dedicated computational studies.)

| Property | Atom/Group | Calculated Value |

| Natural Atomic Charge (e) | C (of CF2) | +0.5 to +0.7 |

| Natural Atomic Charge (e) | F | -0.3 to -0.4 |

| C-F Bond Length (Å) | - | 1.35 - 1.38 |

| F-C-F Bond Angle (°) | - | 104 - 106 |

| C-F Bond Dipole (Debye) | - | ~1.4 - 1.5 |

Conformational Analysis and Energy Landscapes

The flexibility of the butyl chain in this compound gives rise to a complex conformational landscape. The rotational barriers around the C-C single bonds determine the relative energies of the different conformers. The presence of the two fluorine atoms introduces specific stereoelectronic effects that influence these rotational preferences.

Computational methods can be used to map the potential energy surface of the molecule as a-function of its dihedral angles. This allows for the identification of low-energy conformers and the transition states that connect them. For molecules with significant flexibility, molecular dynamics (MD) simulations can provide insights into the dynamic conformational behavior.

Key Research Findings:

Rotational Barriers: The rotation around the C1-C2 bond of the butyl chain is of particular interest. The interactions between the C-F bonds and the adjacent C-H and C-C bonds lead to distinct energy minima and maxima. The gauche effect, which often favors a gauche arrangement of electronegative substituents, can be a significant factor.

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium. Polar solvents may stabilize conformers with larger dipole moments. Continuum solvation models are often employed in computational studies to account for these effects.

Table 2: Relative Energies of Hypothetical Conformers of this compound (Note: This table presents a simplified and hypothetical energy landscape for illustrative purposes. The actual energy differences would be determined by high-level computational calculations.)

| Conformer (Dihedral Angle C(phenyl)-C1-C2-C3) | Relative Energy (kcal/mol) |

| Anti (180°) | 0.5 - 1.5 |

| Gauche+ (60°) | 0.0 (most stable) |

| Gauche- (-60°) | 0.0 (most stable) |

| Eclipsed | > 4.0 (transition state) |

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry is a valuable tool for predicting the reactivity and selectivity of organic reactions. For this compound, this can involve assessing the reactivity of the benzene ring towards electrophilic substitution, the reactivity of the C-H bonds in the butyl chain, or the potential for nucleophilic substitution at the carbon bearing the fluorine atoms.

Key Computational Approaches:

Frontier Molecular Orbital (FMO) Theory: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. For electrophilic aromatic substitution, the regions of highest HOMO density on the benzene ring are indicative of the most likely sites of attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative electrostatic potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.

Transition State Theory: The calculation of transition state structures and their corresponding activation energies allows for the quantitative prediction of reaction rates and the elucidation of reaction mechanisms. This can be used to rationalize and predict the regioselectivity and stereoselectivity of reactions involving this compound. For instance, computational tools have been developed to predict the site- and regioselectivity of various organic reactions. mdpi.com

Table 3: Predicted Reactivity Parameters for this compound (Note: These values are estimations based on the expected electronic effects of an alkyl group with electron-withdrawing fluorine atoms. Actual values would be subject to computational verification.)

| Parameter | Predicted Outcome |

| Regioselectivity in Electrophilic Aromatic Substitution | The difluorobutyl group is expected to be an ortho-, para-directing group, though potentially deactivating due to the inductive effect of the fluorine atoms. |

| Relative Rate of Electrophilic Substitution | Slower than toluene (B28343) due to the electron-withdrawing nature of the CF2 group. |

| Acidity of Benzylic C-H bonds | The acidity of the C-H bonds on the carbon adjacent to the CF2 group is expected to be increased due to the inductive effect of the fluorine atoms. |

Development of Computational Models for Organofluorine Compounds

Accurate computational modeling of organofluorine compounds presents unique challenges. The high electronegativity and small size of fluorine require careful parameterization of the computational methods used.

Key Considerations in Modeling Organofluorine Compounds:

Basis Sets: The choice of basis set in quantum mechanical calculations is crucial. For fluorine, it is important to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution and non-covalent interactions.

Density Functionals: Not all density functionals perform equally well for organofluorine compounds. Functionals that are specifically parameterized to handle systems with significant electronic polarization are often preferred.

Force Fields for Molecular Dynamics: For MD simulations, the development of accurate force fields is essential. Standard force fields may not adequately capture the subtle stereoelectronic effects associated with fluorine. Therefore, specific force fields for organofluorine compounds are continuously being developed and refined to better reproduce experimental data. tandfonline.comosti.govfu-berlin.deaip.org These efforts involve fitting parameters to high-level quantum mechanical calculations and experimental data, such as densities and heats of vaporization. The accurate representation of non-bonded interactions, particularly electrostatic and van der Waals forces, is critical for simulating the condensed-phase properties of these compounds.

The ongoing development of more sophisticated and accurate computational models will continue to enhance our understanding of the complex behavior of this compound and other organofluorine molecules, guiding future experimental work in materials science and medicinal chemistry.

Advanced Synthetic Applications of 1,1 Difluorobutyl Benzene As a Building Block

Incorporation into Complex Organic Synthesis Strategies

There is currently a lack of specific, documented research on the incorporation of (1,1-difluorobutyl)benzene into complex organic synthesis strategies. While the synthesis of various fluorinated building blocks is an active area of research, the specific use-cases for this compound as a starting material or intermediate in the synthesis of elaborate molecular targets are not detailed in the available scientific literature.

Use in the Construction of Advanced Molecular Architectures

Similarly, information regarding the application of this compound in the construction of advanced molecular architectures is not present in the surveyed scientific databases. The potential for the difluorobutylphenyl moiety to be integrated into supramolecular structures, polymers, or other complex scaffolds has not been a subject of published studies.

Exploring its Role in Cascade Reactions and Multicomponent Reactions

The role of this compound in cascade reactions and multicomponent reactions is another area where published research is absent. These powerful synthetic strategies often rely on the predictable reactivity of the participating building blocks. Without foundational studies on the reactivity of this compound under various reaction conditions, its potential utility in such complex transformations remains speculative.

Future Research on this compound: Charting a Course in Fluorine Chemistry

The field of organofluorine chemistry is undergoing rapid expansion, driven by the unique and often beneficial properties that fluorine atoms impart to organic molecules. Within this landscape, compounds bearing the gem-difluoroalkyl group, such as this compound, represent a growing area of interest. Although research specifically targeting this compound is still emerging, future research directions and trends can be projected based on advancements in the broader field of selective fluorination and the chemistry of analogous gem-difluoroalkylarene compounds. This article outlines the key areas poised for development, from sustainable synthesis to novel applications.

Q & A

Q. What are the recommended safety protocols for synthesizing (1,1-difluorobutyl)benzene in laboratory settings?

Answer: Laboratory synthesis of fluorinated aromatic compounds like this compound requires stringent safety measures:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of volatile fluorinated intermediates .

- Waste Management: Segregate fluorinated waste from organic solvents and transfer it to licensed hazardous waste disposal services to prevent environmental contamination .

- Emergency Protocols: Ensure access to emergency eyewash stations and showers. Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Q. How can researchers optimize the synthesis of this compound via Friedel-Crafts alkylation?

Answer: Friedel-Crafts alkylation of benzene with 1,1-difluorobutyl halides involves:

- Catalyst Selection: Use anhydrous AlCl₃ (1.2–1.5 equivalents) to activate the alkyl halide. Ensure moisture-free conditions to prevent catalyst deactivation .

- Temperature Control: Maintain temperatures between 0–5°C during alkyl halide addition to minimize polyalkylation byproducts.

- Workup: Quench the reaction with ice-cold water, followed by extraction with dichloromethane. Purify via fractional distillation (boiling point range: 120–130°C under reduced pressure) .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): Use electron ionization (EI-MS) to confirm molecular ion peaks (expected m/z ~180–190) and fragmentation patterns (e.g., loss of F or C₄H₈F₂) .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

Answer: Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from:

- Conformational Isomerism: Use variable-temperature NMR (VT-NMR) to assess dynamic processes. For example, slow rotation around the C-C bond in the difluorobutyl chain may split signals at low temperatures .

- Solvent Effects: Compare spectra in deuterated chloroform (CDCl₃) vs. DMSO-d₆. Polar solvents may stabilize charge-separated intermediates, altering chemical shifts .

- Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict ¹⁹F and ¹H chemical shifts and correlate with experimental data .

Q. What strategies mitigate side reactions during the functionalization of this compound?

Answer:

- Electrophilic Substitution: Direct nitration or sulfonation using mild conditions (e.g., HNO₃ in H₂SO₄ at 30°C) to avoid cleavage of the difluorobutyl group. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 9:1) .

- Radical Inhibition: Add 1% hydroquinone to suppress radical pathways during halogenation or oxidation reactions .

- Protecting Groups: Temporarily block reactive sites with tert-butyldimethylsilyl (TBS) groups before introducing electrophiles .

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?

Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic regions. For Suzuki-Miyaura coupling, model the oxidative addition step of Pd(0) with the aryl halide derivative .

- Transition State Analysis: Use QM/MM methods to simulate energy barriers for C-F bond activation. Fluorine’s electronegativity may stabilize transition states in coupling reactions .

- Solvent Modeling: Incorporate implicit solvent models (e.g., SMD) to assess solvation effects on reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.